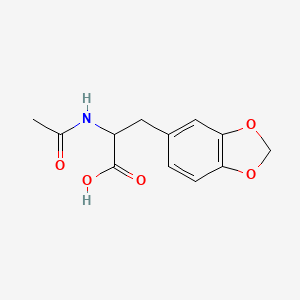

3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid, also known as 3-benzamidopropionic acid (3-BPA), is an organic compound that has recently been studied for its various properties and applications in the laboratory. 3-BPA is a member of the benzodioxole family and is an important intermediate in the synthesis of a variety of compounds. It has been used in the synthesis of natural products, pharmaceuticals, and other compounds. In addition, 3-BPA has been studied for its potential applications in the fields of biology, medicine, and biochemistry.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anti-inflammatory and Analgesic Activities

Salicylic acid derivatives, closely related to 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid, are known for their anti-inflammatory and analgesic properties, primarily through cyclooxygenase (COX) inhibition. These compounds, including a novel derivative 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid, have been explored for their potential to substitute acetylsalicylic acid (ASA) due to their promising COX-2 specificity, lower toxicity profile, and antiplatelet activities, marking a significant stride in "new" drug development (Tjahjono et al., 2022).

Environmental Impact and Treatment

Advanced Oxidation Processes for Degradation

The degradation of acetaminophen, a compound sharing functional similarities with this compound, via advanced oxidation processes (AOPs), has been extensively studied. This research outlines various kinetics, mechanisms, and by-products of AOPs, contributing to a better understanding of environmental detoxification processes and the biotoxicity of resultant compounds, which is crucial for ecosystem protection (Qutob et al., 2022).

Synthetic Chemistry and Compound Modification

Synthetic Procedures and Structural Analysis

The synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrate the versatility and complexity of creating compounds with potential biological activity, shedding light on synthetic routes and structural impacts on biological function. This work underscores the ongoing exploration of synthetic pathways that could include or affect compounds like this compound (Issac & Tierney, 1996).

Propiedades

IUPAC Name |

2-acetamido-3-(1,3-benzodioxol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-7(14)13-9(12(15)16)4-8-2-3-10-11(5-8)18-6-17-10/h2-3,5,9H,4,6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJSHXYKYRIMOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC2=C(C=C1)OCO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-(4-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2831636.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2831637.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2831638.png)

![3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)

![2-[1-[(3,4-Dichlorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2831647.png)